

Theoretical studies of 3-Ethyl-4,4-dimethylheptane

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Compound of Interest

Compound Name: 3-Ethyl-4,4-dimethylheptane

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An In-depth Technical Guide to the Theoretical Study of **3-Ethyl-4,4-dimethylheptane**

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Ethyl-4,4-dimethylheptane (C₁₁H₂₄) represents a structurally interesting, non-trivial branched alkane whose conformational landscape and physicochemical properties are governed by a subtle interplay of steric and electronic effects.^{[1][2]} While not a widely studied molecule in its own right, it serves as an excellent model system for understanding the behavior of saturated hydrocarbon moieties that are ubiquitous in organic and medicinal chemistry. This guide details a rigorous, first-principles theoretical framework for characterizing **3-Ethyl-4,4-dimethylheptane**, providing a self-validating protocol that integrates computational chemistry techniques to predict its structural, energetic, and spectroscopic properties. The methodologies presented herein are broadly applicable to the study of other complex acyclic molecules.

Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic properties. These values, often computationally predicted for less common structures, provide the initial parameters for more advanced theoretical modeling.

Table 1: Key Physicochemical Properties of **3-Ethyl-4,4-dimethylheptane**

Property	Value	Source
IUPAC Name	3-Ethyl-4,4-dimethylheptane	[1]
Molecular Formula	C ₁₁ H ₂₄	[1]
Molecular Weight	156.31 g/mol	[1][2]
CAS Number	61868-39-1	[1]
Canonical SMILES	<chem>CCCC(C)(C)C(CC)CC</chem>	[1][2]
Computed Boiling Point	~181-185 °C	[3]

| Computed Density | ~0.758 g/cm³ |[3] |

The Rationale for a Hierarchical Computational Approach

Investigating a flexible molecule like **3-Ethyl-4,4-dimethylheptane**, which possesses multiple rotatable single bonds, presents a significant challenge: the vastness of its conformational space. A brute-force quantum mechanical search for the global energy minimum is computationally prohibitive. Therefore, a hierarchical and synergistic workflow is the most trustworthy and efficient strategy. This approach leverages the speed of lower-level theories (Molecular Mechanics) to broadly map the potential energy surface and reserves the accuracy of higher-level theories (Quantum Mechanics) for refining the most relevant structures. This ensures a comprehensive yet computationally tractable analysis.

Experimental Workflow: Conformational Analysis and Energy Refinement

The cornerstone of a theoretical study is the accurate identification and energy ranking of stable conformers. The following protocol is a self-validating system, where each step builds upon the last to systematically reduce uncertainty.

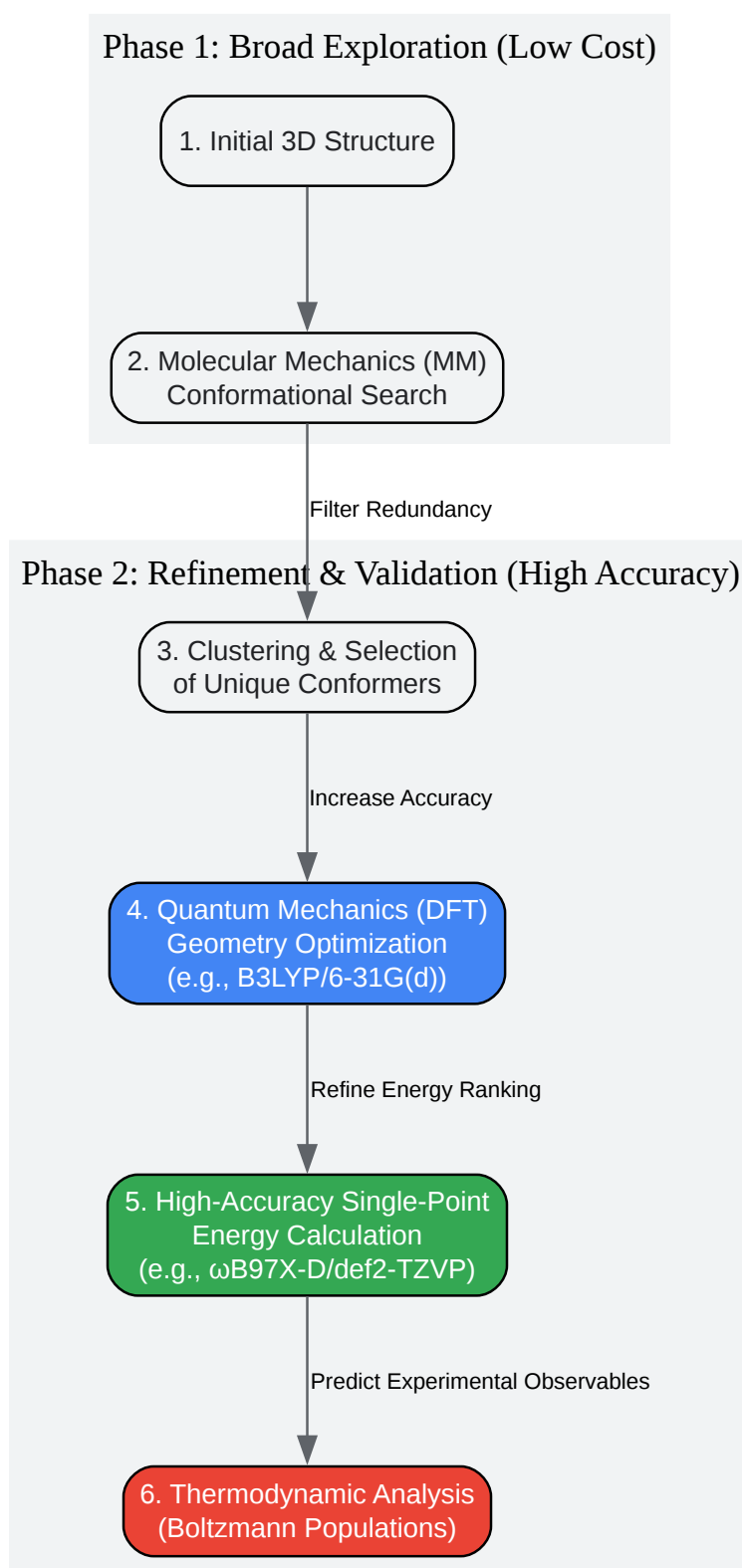
Detailed Step-by-Step Protocol

- Initial 3D Structure Generation: A starting 3D structure of **3-Ethyl-4,4-dimethylheptane** is generated using standard molecular building software. The initial dihedral angles are arbitrary as they will be explored in the next step.
- Broad Conformational Search (Molecular Mechanics):
 - Causality: The goal is to rapidly sample thousands of potential conformations without the computational expense of quantum mechanics. Molecular Mechanics (MM) force fields, such as MMFF94 or OPLS, are parameterized to handle steric and torsional strains efficiently.
 - Execution: A Monte Carlo or systematic dihedral driver search is performed. This process rotates the single bonds in the molecule by set increments, performs a quick energy minimization at each step, and saves the unique low-energy structures found.
- Clustering and Selection of Candidate Conformers:
 - Causality: The broad MM search will produce many redundant structures. Clustering based on a root-mean-square deviation (RMSD) threshold groups these redundant structures, allowing for the selection of a manageable set of unique, low-energy candidates (e.g., all conformers within 10-15 kJ/mol of the MM global minimum).
 - Execution: Use a clustering algorithm to group conformers with an RMSD cutoff of ~ 0.5 Å. Select the lowest-energy member of each cluster for the next, more accurate, stage.
- Geometry Optimization (Quantum Mechanics - DFT):
 - Causality: MM force fields are approximations. Density Functional Theory (DFT) provides a much more accurate description of the electronic structure, leading to more reliable geometries and relative energy differences. A mid-level basis set like 6-31G(d) with a workhorse functional like B3LYP offers a proven balance of accuracy and speed for this refinement step.
 - Execution: Each selected conformer from the previous step is subjected to a full geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)). This refines bond lengths, angles, and dihedrals to their true energetic minima on the DFT potential energy surface.

- High-Accuracy Single-Point Energy Calculation:
 - Causality: To obtain publication-quality energy rankings, a final energy calculation is performed on the DFT-optimized geometries using a more robust level of theory. This often includes a larger basis set (e.g., def2-TZVP) and a functional that better accounts for non-covalent interactions, like the dispersion forces critical in alkanes (e.g., ω B97X-D). This step validates the energy ordering from the optimization step.
 - Execution: Perform a single-point energy calculation (without re-optimizing the geometry) on each optimized structure using a method like ω B97X-D/def2-TZVP.
- Thermodynamic Analysis:
 - Causality: The final electronic energies are used to calculate Gibbs Free Energies by including zero-point vibrational energies and thermal corrections. This allows for the prediction of the relative population of each conformer at a given temperature via the Boltzmann distribution, providing a direct link to experimentally observable macroscopic properties.
 - Execution: A frequency calculation is performed at the DFT optimization level of theory. The resulting thermodynamic data is used to calculate the Gibbs Free Energy of each conformer and their corresponding populations at standard temperature (298.15 K).

Workflow Visualization

The logical flow of this hierarchical protocol can be visualized as follows:



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Caption: Hierarchical workflow for robust conformational analysis.

Predicted Structural Insights and Spectroscopic Signatures

Conformational Landscape

The structure of **3-Ethyl-4,4-dimethylheptane** is defined by significant steric hindrance around the C3-C4 bond. The gem-dimethyl group on C4 acts as a bulky "conformational anchor," heavily penalizing any eclipsed interactions. The lowest energy conformers are expected to adopt a staggered (anti-periplanar) arrangement of the largest substituents (the propyl group attached to C4 and the ethyl group at C3) to minimize van der Waals repulsion. Rotations around other C-C bonds will lead to a family of low-energy conformers, but the C3-C4 torsion will be the most defining feature.

Theoretical Spectroscopic Prediction

Once the lowest energy conformer is identified, its spectroscopic properties can be predicted. This is a crucial step for validating the theoretical model against potential experimental data.

- ¹³C NMR: The molecule has 11 carbon atoms. Due to molecular symmetry, some carbons may be chemically equivalent. A theoretical prediction using the GIAO method within DFT will yield chemical shifts for each unique carbon, allowing for direct comparison with an experimental spectrum.
- ¹H NMR: The proton spectrum is predicted to be complex due to overlapping signals and spin-spin coupling. The two methyl groups at C4 are expected to be diastereotopic and thus may appear as two distinct singlets or a single singlet depending on the rate of bond rotation and the local chiral environment. Computational prediction can help unravel these complex splitting patterns.
- IR Spectroscopy: A frequency calculation will produce a theoretical infrared spectrum. The most prominent features will be the C-H stretching vibrations between 2850-3000 cm⁻¹ and various C-H bending modes (methyl and methylene) between 1350-1470 cm⁻¹. The spectrum will serve as a characteristic fingerprint for the molecule's vibrational modes.

Relevance and Application in a Broader Context

While **3-Ethyl-4,4-dimethylheptane** is not a drug, the study of such "simple" yet structurally complex alkanes is of paramount importance for drug development professionals and researchers.

- **Modeling Hydrophobic Interactions:** Many drug molecules contain alkyl side chains that interact with hydrophobic pockets in target proteins. An accurate understanding of the conformational preferences and energetic penalties of these chains, as modeled by systems like **3-Ethyl-4,4-dimethylheptane**, is critical for accurate molecular docking and binding affinity predictions.
- **Improving Molecular Mechanics Force Fields:** The high-accuracy quantum mechanical data generated for model systems like this can be used to parameterize and validate the next generation of molecular mechanics force fields, improving the speed and accuracy of large-scale simulations (e.g., molecular dynamics) for drug-protein systems.
- **Applications in Material Science:** Branched alkanes are fundamental components of fuels and lubricants.^[4] Theoretical studies provide insight into their physical properties, such as viscosity and boiling point, which are directly linked to their intermolecular interactions and conformational behavior.

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